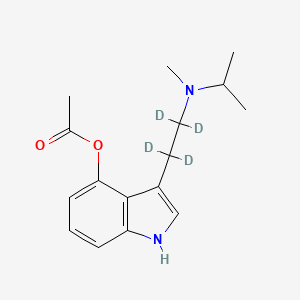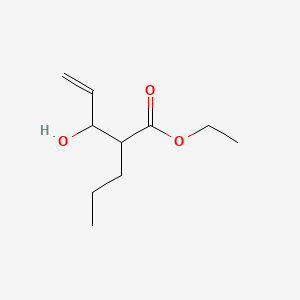
N'-Methyl-4-nitrophenylene-1,2-diamine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Methyl-4-nitrophenylene-1,2-diamine-d3 is a deuterium-labeled compound with the molecular formula C7H6D3N3O2 and a molecular weight of 170.18 g/mol . This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Methyl-4-nitrophenylene-1,2-diamine-d3 typically involves the introduction of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often require controlled environments to ensure the incorporation of deuterium atoms without affecting the overall structure of the compound .
Industrial Production Methods
Industrial production of N’-Methyl-4-nitrophenylene-1,2-diamine-d3 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process may include the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
N’-Methyl-4-nitrophenylene-1,2-diamine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
N’-Methyl-4-nitrophenylene-1,2-diamine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of compounds.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of drugs and other substances.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemicals, as well as in quality control processes.
Mechanism of Action
The mechanism of action of N’-Methyl-4-nitrophenylene-1,2-diamine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique labeling that allows researchers to track its behavior in biological systems. This can help identify the molecular targets and pathways involved in its effects, providing valuable insights into its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N1-Methyl-4-nitro-1,2-benzenediamine-d3
- N1-Methyl-4-nitro-o-phenylenediamine-d3
- 2-Methylamino-5-nitroaniline-d3
Uniqueness
N’-Methyl-4-nitrophenylene-1,2-diamine-d3 is unique due to its specific deuterium labeling, which distinguishes it from other similar compounds. This labeling provides enhanced stability and allows for more precise tracking in scientific studies, making it a valuable tool in research .
Properties
CAS No. |
1246816-48-7 |
|---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
170.186 |
IUPAC Name |
4-nitro-1-N-(trideuteriomethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C7H9N3O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,8H2,1H3/i1D3 |
InChI Key |
MNIKERWISBANET-FIBGUPNXSA-N |
SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])N |
Synonyms |
N1-Methyl-4-nitro-1,2-benzenediamine; N1-Methyl-4-nitro-o-phenylenediamine; 2-Methylamino-5-nitroaniline; N1-Methyl-4-nitro-1,2-benzenediamine; N1-Methyl-4-nitro-o-phenylenediamine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















